

Application Note: Detection of Leucomalachite Green in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Leucomalachite green	
Cat. No.:	B1674806	Get Quote

Abstract

This application note details validated methods for the quantitative determination of Leucomalachite Green (LMG), the primary metabolite of Malachite Green (MG), in environmental water samples. Due to the carcinogenic potential of both compounds and their persistence in aquatic environments, sensitive and reliable analytical methods are crucial for monitoring and risk assessment.[1][2] This document provides comprehensive protocols for sample preparation using Solid-Phase Extraction (SPE) and subsequent analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and UV-Visible Spectrophotometry. Performance data, including limits of detection, limits of quantification, and recovery rates, are presented to guide researchers in selecting the appropriate method for their specific needs.

Introduction

Malachite Green (MG) is a triphenylmethane dye extensively used as an ectoparasiticide and fungicide in aquaculture.[3][4] However, its use in food-producing animals is prohibited in many countries due to concerns about its carcinogenicity.[1] In aquatic environments and organisms, MG is metabolized to its colorless, reduced form, **Leucomalachite Green** (LMG). LMG is lipophilic, leading to its accumulation in fatty tissues of aquatic organisms, and it can persist for extended periods. The monitoring of both MG and LMG in environmental water is therefore essential to ensure environmental safety and compliance with regulations. This application note presents robust and validated analytical methodologies for the detection of LMG in various water matrices.



Methods Overview

Two primary analytical techniques are detailed for the determination of LMG in environmental water samples:

- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
 This is the confirmatory method of choice, offering high sensitivity and selectivity for the detection and quantification of LMG at trace levels.
- UV-Visible Spectrophotometry: A screening method that involves the oxidation of colorless LMG to the intensely colored MG, which is then quantified based on its absorbance. This method is often used for preliminary analysis due to its simplicity and cost-effectiveness.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods for the detection of **Leucomalachite Green** in water.

Table 1: HPLC-MS/MS Method Performance

Parameter	Value	Reference
Limit of Detection (LOD)	0.001 ng/L - 0.1 ng/g	
Limit of Quantification (LOQ)	0.01 - 0.1 μg/L	-
Linearity Range	0.2 - 5 μg/L	-
Recovery	81% - 104.0%	-
Relative Standard Deviation (RSD)	< 8.1%	-

Table 2: UV-Visible Spectrophotometry Method Performance



Parameter	Value	Reference
Limit of Detection (LOD)	1.92 μmol L ⁻¹	
Limit of Quantification (LOQ)	6.41 μmol L ⁻¹	-
Linearity Range	6.41 - 100.00 μmol L ⁻¹	-
Wavelength of Maximum Absorbance (λmax)	256 nm (for LMG)	-
Wavelength of Maximum Absorbance (λmax) after oxidation to MG	618 nm	_

Experimental Protocols Protocol 1: HPLC-MS/MS Method

This protocol describes the determination of LMG in water using Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by HPLC-MS/MS analysis.

- 1. Materials and Reagents
- · Leucomalachite Green (LMG) analytical standard
- Deuterated LMG (LMG-d5 or LMG-d6) internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium hydroxide
- · Ammonium acetate
- Ultrapure water



- Solid-Phase Extraction (SPE) cartridges (e.g., C18, SCX, or MCX)
- 2. Sample Preparation (Solid-Phase Extraction)
- Sample Collection: Collect water samples in clean amber glass bottles and store them at 4°C in the dark until analysis.
- Internal Standard Spiking: To a 100 mL water sample, add a known concentration of the deuterated LMG internal standard.
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
- Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
- Elution: Elute the LMG and internal standard from the cartridge with 5 mL of a suitable elution solvent (e.g., acetonitrile or a mixture of acetonitrile and ammonia water).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
- Filtration: Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial.
- 3. HPLC-MS/MS Conditions
- HPLC System: A UPLC or HPLC system capable of gradient elution.
- Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.



- Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping
 up to a high percentage of mobile phase B to elute the analytes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - LMG: m/z 331.2 → 239.3
 - LMG-d5: m/z 336.0 → 239.2
- Data Analysis: Quantify LMG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: UV-Visible Spectrophotometry Method

This protocol is a screening method that involves the oxidation of LMG to MG for colorimetric detection.

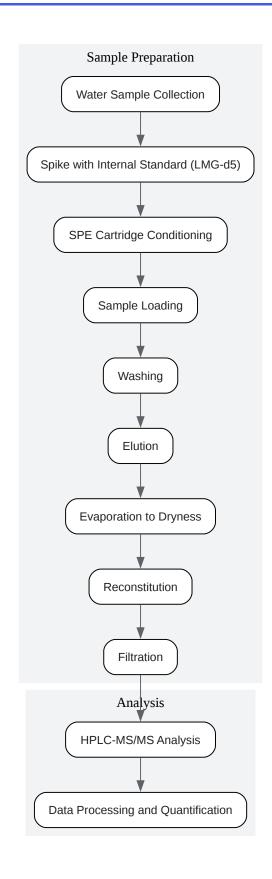
- 1. Materials and Reagents
- Leucomalachite Green (LMG) standard
- Potassium iodate (KIO₃)
- Sulfuric acid (H₂SO₄)
- Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone DDQ)
- Spectrophotometer
- 2. Sample Preparation and Oxidation



- Sample Collection: Collect water samples as described in Protocol 1.
- Acidification: To a known volume of the water sample, add sulfuric acid to achieve an acidic pH.
- Oxidation: Add a solution of potassium iodate to the acidified sample. The iodine liberated will oxidize LMG to the colored MG. Alternatively, other oxidizing agents like DDQ can be used.
- Color Development: Allow the reaction to proceed for a set amount of time for full-color development.
- 3. Spectrophotometric Measurement
- Wavelength Scan: Perform a wavelength scan from 400 to 700 nm to determine the wavelength of maximum absorbance (λmax) for the resulting MG, which is typically around 618 nm.
- Calibration Curve: Prepare a series of LMG standards and subject them to the same oxidation procedure. Measure the absorbance of each standard at the λmax and construct a calibration curve of absorbance versus concentration.
- Sample Measurement: Measure the absorbance of the prepared water sample at the λ max.
- Quantification: Determine the concentration of LMG in the sample using the calibration curve.

Visualizations

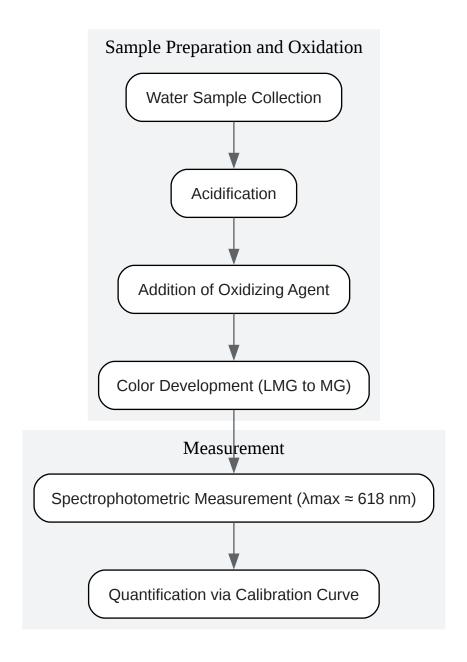




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Caption: HPLC-MS/MS Experimental Workflow for LMG Detection.





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Caption: Spectrophotometry Experimental Workflow for LMG Detection.

Conclusion

The methods presented in this application note provide reliable and validated protocols for the detection and quantification of **Leucomalachite Green** in environmental water samples. The HPLC-MS/MS method offers high sensitivity and is suitable for confirmatory analysis at trace levels, while the UV-Visible Spectrophotometry method serves as a valuable tool for rapid



screening. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. Proper sample preparation, as detailed in the protocols, is critical for achieving accurate and reproducible results.

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- To cite this document: BenchChem. [Application Note: Detection of Leucomalachite Green in Environmental Water Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674806#detection-of-leucomalachite-green-in-environmental-water-samples]

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